![molecular formula C15H15F3N4O2S B2830477 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide CAS No. 2034609-64-6](/img/structure/B2830477.png)
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide
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Description
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide, also known as TAK-659, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other disorders.
Scientific Research Applications
- Researchers have synthesized and evaluated 1,3,4-thiadiazole derivatives, including this compound, for their antimicrobial potential. In particular, they tested its efficacy against E. coli , B. mycoides , and C. albicans . Four of these derivatives demonstrated superior antimicrobial activity.
- Investigations have explored the antinociceptive effects of 1,3,4-thiadiazole derivatives, including the compound . These studies assessed its impact on nociceptive pathways related to mechanical, thermal, and chemical stimuli. Tail-clip, hot-plate, and acetic acid-induced writhing tests were used for evaluation .
- The compound’s chemical reactivity is of interest due to its functional group –C(X):NNH–. It has been utilized in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds. Additionally, 1,3,4-thiadiazoles have been formed via reactions with potassium thiocyanate, thiosemicarbazide, carbon disulfide, and other reagents .
- The compound’s structural features make it relevant in medicinal chemistry. Its potential as an anthelmintic, antiarthropodal, and fungicidal agent has been explored. These properties contribute to its attractiveness for pharmaceutical applications .
- Beyond biological applications, 1,3,4-thiadiazoles find relevance in material sciences and industry. Their physicochemical properties and reactivity make them valuable for diverse purposes .
- Hydrazonoyl halides, including this compound, exhibit a wide range of biological properties. These include antimicrobial, antiparasitic, and industrial applications. Their chemical reactivity also allows for the synthesis of various functional compounds .
Antimicrobial Activity
Antinociceptive Effects
Chemical Reactivity and Synthesis
Medicinal Chemistry Applications
Material Sciences and Industrial Uses
Biological Properties and Industrial Potential
properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2S/c16-15(17,18)24-12-3-1-2-10(8-12)14(23)20-11-4-6-22(7-5-11)13-9-19-25-21-13/h1-3,8-9,11H,4-7H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFLFVVCOXIELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)OC(F)(F)F)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide |
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